molecular formula C13H19NO4 B291657 2,4-dimethoxy-N-(3-methoxypropyl)benzamide

2,4-dimethoxy-N-(3-methoxypropyl)benzamide

Cat. No. B291657
M. Wt: 253.29 g/mol
InChI Key: BWVRZQXXMGGPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(3-methoxypropyl)benzamide, also known as DMPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. DMPB is a benzamide derivative that has shown promising results in various studies as a potential drug candidate for the treatment of different diseases.

Mechanism of Action

The exact mechanism of action of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed that it exerts its pharmacological effects by modulating various molecular targets in the body. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to inhibit the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various cell types. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has also been shown to inhibit the activity of COX-2 and PKC, which are involved in the production of inflammatory mediators and cellular signaling pathways, respectively. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-(3-methoxypropyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, and its purity can be confirmed using analytical techniques such as NMR and HPLC. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been shown to exhibit promising pharmacological activity in various studies, which makes it a potential drug candidate for the treatment of different diseases. However, one limitation is that the exact mechanism of action of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide is not fully understood, which makes it difficult to design experiments to study its pharmacological effects. Additionally, the potential side effects of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide on the body have not been fully investigated, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of different diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide and identifying its molecular targets in the body. Another direction is to investigate the potential side effects of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide on the body, which could help to determine its safety as a therapeutic agent. Finally, future studies could focus on optimizing the synthesis method of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide to improve its yield and purity.

Synthesis Methods

2,4-dimethoxy-N-(3-methoxypropyl)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the final product, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide. The synthesis of 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.

Scientific Research Applications

2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 2,4-dimethoxy-N-(3-methoxypropyl)benzamide has been studied for its potential as a radioprotective agent, which can protect the body from the harmful effects of radiation exposure.

properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

2,4-dimethoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H19NO4/c1-16-8-4-7-14-13(15)11-6-5-10(17-2)9-12(11)18-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)

InChI Key

BWVRZQXXMGGPBP-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

COCCCNC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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